

Technical Guide: Solubility and Handling of NVS-PAK1-C

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Compound of Interest

Compound Name: *Nvs pak1 C*

Cat. No.: *B10788250*

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Part 1: Executive Summary & Scientific Context[1] The Critical Role of NVS-PAK1-C

NVS-PAK1-C (CAS: 2250019-95-3) serves a specific and vital function in kinase research: it is the negative control probe for the allosteric PAK1 inhibitor, NVS-PAK1-1.[1] While NVS-PAK1-1 potently inhibits PAK1 (IC₅₀ ~5 nM), NVS-PAK1-C is structurally analogous but chemically modified to exhibit >100-fold lower affinity for the target.

Why Solubility Matters: The utility of a negative control relies on its ability to be used at identical concentrations to the active probe without precipitating. If NVS-PAK1-C precipitates in the cell culture media or assay buffer while the active compound remains soluble, any observed "lack of effect" might be an artifact of bioavailability rather than biochemical inactivity.[1] Therefore, mastering the solubility profile of NVS-PAK1-C is not merely a logistical step—it is a requirement for data integrity.[1]

Physicochemical Profile

Property	Specification
Compound Name	NVS-PAK1-C
Role	Negative Control for NVS-PAK1-1
Molecular Weight	465.91 g/mol
Formula	C ₂₂ H ₂₃ ClF ₃ N ₅ O
Appearance	Crystalline Solid
Primary Solvent	DMSO (Dimethyl Sulfoxide)
Secondary Solvent	Ethanol (Lower solubility limit)

Part 2: Solubility Data & Solvent Compatibility[1]

The following data represents empirical solubility limits. Always prepare fresh stocks for critical assays, as repeated freeze-thaw cycles in organic solvents can induce degradation or precipitation over time.

Solubility Thresholds

Solvent	Max Solubility (mg/mL)	Max Concentration (mM)	Notes
DMSO	~50 mg/mL	~100 mM	Recommended. Hygroscopic; use anhydrous DMSO.[1] [2]
Ethanol	~9 - 20 mg/mL	~20 - 40 mM	Significantly lower solubility than DMSO. [1]
DMF	~50 mg/mL	~100 mM	Good alternative to DMSO if required.
Water / PBS	< 0.1 mg/mL	< 0.2 mM	Insoluble. Do not dissolve directly in aqueous buffers.
1:1 DMSO:PBS	~0.5 mg/mL	~1 mM	Metastable; use immediately.

“

Critical Insight: NVS-PAK1-C is highly hydrophobic.[1] Direct addition of the powder to aqueous buffers (PBS, TBS, Media) will result in immediate "crash-out" (precipitation), rendering the compound useless. You must create a concentrated organic stock first.

Part 3: Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 10 mM stock solution.

Materials:

- NVS-PAK1-C (Solid)[3]
- Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]
- Vortex mixer
- Amber glass vials (to protect from light)[1]

Step-by-Step:

- Weighing: Accurately weigh 5 mg of NVS-PAK1-C.
 - Calculation:
[1]
 - [1]
- Volume Calculation: To achieve 10 mM concentration:
 - [1]
 - [1]
- Solubilization: Add 1.07 mL of anhydrous DMSO to the vial.
- Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be completely clear with no particulate matter.
 - Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.
- Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Aqueous Dilution (preventing "Crash-Out")

Objective: Dilute the 10 mM DMSO stock into cell culture media (e.g., to 10 µM) without precipitation.

The Challenge: Rapidly mixing a high-concentration DMSO stock into water can cause local high concentrations that exceed the solubility limit, triggering micro-precipitation.

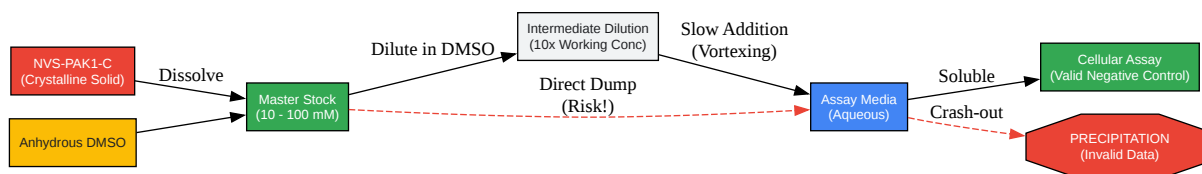
The "Intermediate Step" Method:

- Prepare Intermediate: Dilute the 10 mM Master Stock 1:10 in fresh DMSO or Ethanol to create a 1 mM Working Stock.
- Final Dilution: Pipette the required volume of the 1 mM Working Stock into the center of the vortexing culture media.
 - Target: 10 μ M final concentration.
 - Dilution Factor: 1:100.
 - Final DMSO: 1%. (Ensure your cells tolerate 1% DMSO; if not, aim for 0.1% DMSO by using a 10 mM stock diluted 1:1000, ensuring rapid dispersion).[1]
- Observation: Inspect the media under a microscope. If you see crystals or "oily" droplets, the compound has precipitated.

Part 4: Experimental Logic & Visualization[1]

Workflow Visualization

The following diagram illustrates the correct handling pipeline to ensure the negative control is valid.

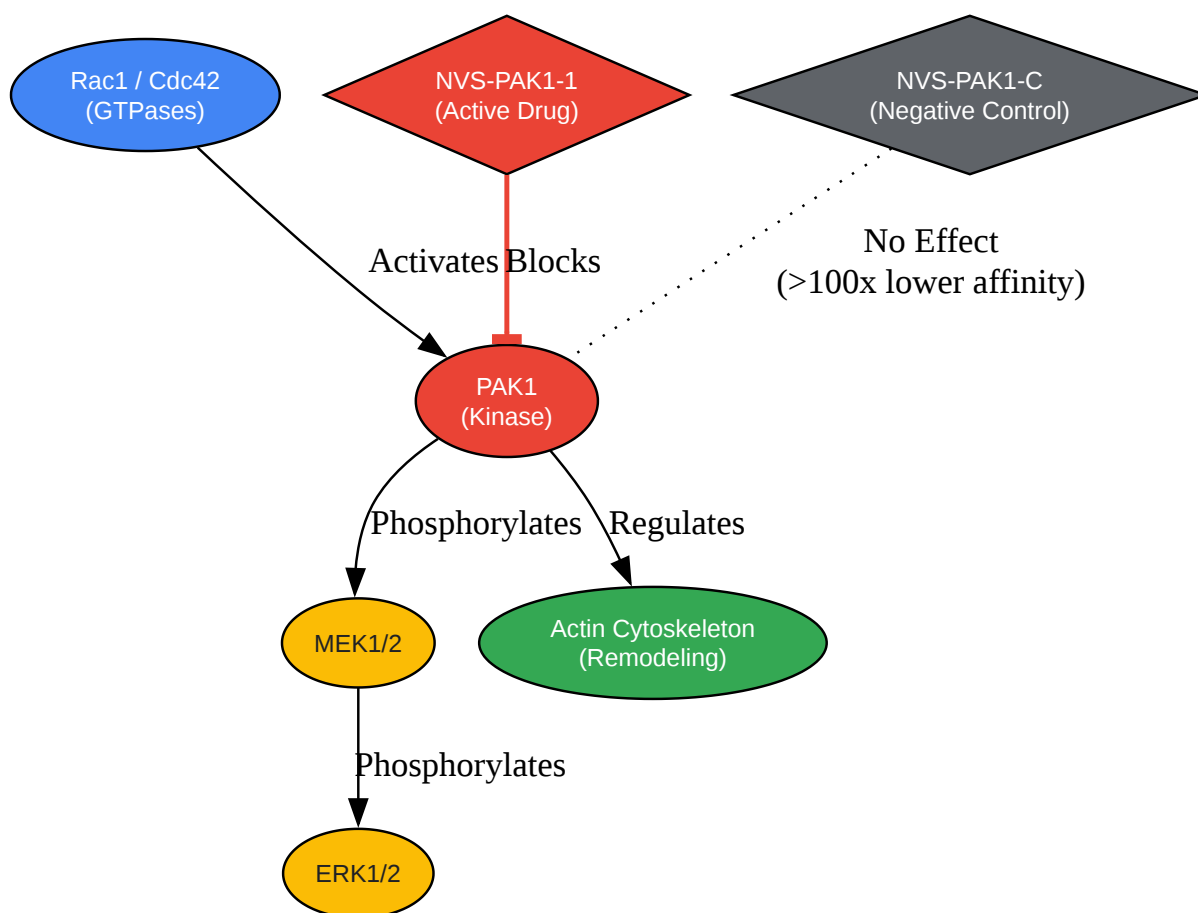


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Caption: Figure 1: Optimal solubilization workflow for NVS-PAK1-C. Direct addition of high-concentration stocks to aqueous media (red dashed line) increases precipitation risk.[1]

Pathway Context: Why use this control?

NVS-PAK1-C is used to validate that the inhibition of the PAK1 signaling pathway (leading to reduced MEK/ERK phosphorylation and actin cytoskeletal changes) observed with NVS-PAK1-1 is specific.[1]



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Caption: Figure 2: Mechanism of Action. NVS-PAK1-1 blocks PAK1 signaling, while NVS-PAK1-C (Control) leaves the pathway intact, validating on-target efficacy.[1]

Part 5: References

- Structural Genomics Consortium (SGC). "NVS-PAK1-1: A Chemical Probe for PAK1." [1] SGC Probes. Accessed October 2023. [[Link](#)]
- Karpov, A. S., et al. "Discovery of a Potent and Selective Group I PAK Inhibitor." ACS Medicinal Chemistry Letters, 2015, 6(7), 776–781. [1][4] [[Link](#)][4]

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Sources

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